Diplodialide A

Description

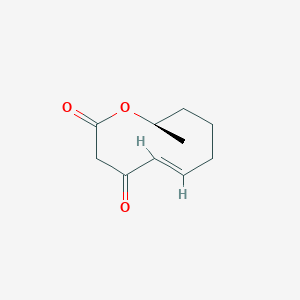

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(2R,6E)-2-methyl-2,3,4,5-tetrahydrooxecine-8,10-dione |

InChI |

InChI=1S/C10H14O3/c1-8-5-3-2-4-6-9(11)7-10(12)13-8/h4,6,8H,2-3,5,7H2,1H3/b6-4+/t8-/m1/s1 |

InChI Key |

WUUZOPMVRPRTDR-YZCDNWJKSA-N |

Isomeric SMILES |

C[C@@H]1CCC/C=C/C(=O)CC(=O)O1 |

Canonical SMILES |

CC1CCCC=CC(=O)CC(=O)O1 |

Synonyms |

diplodialide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Conflicting Reports on Bioactivity

This discrepancy may arise from:

Structural Specificity : The trans double bond in A might be critical for target interaction.

Assay Variability : Differences in experimental conditions or purity across studies.

Preparation Methods

Mechanistic Insights and Reaction Sequence

The synthesis began with the preparation of a seco-acid derivative bearing a thioester group. Treatment with a base induced intramolecular sulfide contraction, expelling elemental sulfur and generating the α,β-unsaturated lactone. Key to this process was the stereoelectronic alignment of the thioester moiety, which dictated the efficiency of ring closure.

A pivotal intermediate, the seco-acid (22a), underwent lactonization under mild acidic conditions to furnish the ten-membered ring. The use of sulfide contraction avoided the need for toxic selenium reagents, enhancing the method’s safety profile. However, the requirement for precise control over reaction geometry and the moderate yields of the contraction step limited its widespread adoption.

Comparative Analysis with Selenoxide Elimination

While both methods target the α,β-unsaturated lactone, the sulfide contraction route eliminates the need for selenoxide intermediates, simplifying purification. Nevertheless, the selenoxide approach offers superior regiocontrol, as demonstrated by its higher reproducibility in subsequent studies.

Ring-Closing Metathesis Strategy

The advent of transition-metal-catalyzed metathesis revolutionized macrocycle synthesis, as exemplified by the 2003 asymmetric formal synthesis of (+)-diplodialide A via ring-closing metathesis (RCM). This method highlighted the power of modern catalysis in addressing long-standing synthetic challenges.

Catalytic Cycle and Stereochemical Control

The synthesis commenced with methyl acetoacetate and (R)-3-buten-2-ol, which were coupled through a Claisen condensation to install the requisite stereochemistry at C9. Olefin cross-metathesis between the resultant β-keto ester and a terminal alkene precursor generated a diene intermediate. Subjecting this diene to a Grubbs-type catalyst (e.g., Grubbs II) induced RCM, forming the ten-membered lactone with exceptional efficiency (reported as "excellent yield").

The asymmetric induction achieved through the chiral starting material (R)-3-buten-2-ol obviated the need for resolution steps, rendering this route highly convergent.

Advantages Over Classical Methods

The RCM strategy circumvented toxic reagents and harsh conditions associated with earlier methods, aligning with green chemistry principles. Additionally, the catalytic nature of the metathesis step enhanced atom economy. However, the high cost of ruthenium catalysts and the sensitivity of metathesis reactions to steric hindrance remain notable drawbacks.

Comparative Evaluation of Synthetic Methods

| Method | Key Reaction | Advantages | Limitations | Year |

|---|---|---|---|---|

| Selenoxide Elimination | γ-Selenenylation | High regiocontrol; established methodology | Selenium toxicity; anhydrous conditions | 1977 |

| Sulfide Contraction | Eschenmoser contraction | Avoids selenium reagents | Moderate yields; geometric constraints | 1980 |

| Ring-Closing Metathesis | Grubbs-catalyzed RCM | Catalytic; asymmetric synthesis | Catalyst cost; steric sensitivity | 2003 |

Q & A

Q. What are the key structural features of Diplodialide A, and how are they characterized experimentally?

Diplodialide A is a 10-membered macrolactone nonenolide (C₁₀H₁₄O₃) with a stereochemically complex macrocyclic core. Its structure includes a conjugated diene system and multiple stereocenters, notably at C-3 and C-8. Key characterization methods include:

- 1H/13C NMR : Assignments of proton environments (e.g., δ 5.11–4.92 ppm for olefinic protons) and carbonyl carbons (δ ~170 ppm) .

- IR Spectroscopy : Peaks at 1726 cm⁻¹ (ester carbonyl) and 2935 cm⁻¹ (C-H stretching) confirm functional groups .

- HRMS : Precise mass determination (e.g., [M+H]+ at m/z 299.2037) validates molecular composition .

- Optical Rotation : Specific rotation ([α]²⁵D values) confirms enantiomeric purity .

Q. What synthetic strategies are foundational for constructing the macrocyclic core of Diplodialide A?

Two primary methodologies dominate:

- Ring-Closing Metathesis (RCM) : Utilizes Grubbs catalysts to form the macrocycle via olefin coupling. For example, Anand et al. achieved a 92% yield in RCM-based macrocyclization using methyl acetoacetate derivatives .

- Dianion Alkylation : Alkylation of β-keto ester dianions (generated with LDA/NaH) introduces sidechains. Carruthers and Coldham demonstrated this in (±)-diplodialide A synthesis, achieving α-alkylation with phenylselenyl bromide for double-bond formation .

Q. How are intermediates and final products validated during Diplodialide A synthesis?

Critical steps include:

- TLC/HPLC Monitoring : To track reaction progress and purity .

- Chromatographic Purification : Flash chromatography (e.g., 3:1 hexanes:ethyl acetate) isolates intermediates .

- Comparative Data : Match NMR, IR, and optical rotation data with literature values (e.g., diplodialide C synthesis in vs. ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of Diplodialide A derivatives?

Discrepancies (e.g., 65% yield in vs. 88% in for similar steps) often arise from:

- Reaction Conditions : Temperature, catalyst loading (e.g., Pd/C vs. CaCO3/I₂ for deprotection) .

- Purification Efficiency : Column chromatography solvent ratios impact recovery .

- Stereochemical Control : Enantioselective routes may reduce racemization, improving yield .

Methodological Recommendation : Replicate protocols with controlled variables (catalyst, solvent) and quantify side-products via LC-MS.

Q. What methodological considerations are critical for enantioselective synthesis of Diplodialide A?

- Chiral Auxiliaries : Use of (R)-3-buten-2-ol in asymmetric synthesis to set stereocenters .

- Catalyst Selection : Enantioselective RCM requires chiral Ru catalysts (e.g., Hoveyda-Grubbs) .

- Stereochemical Analysis : Compare experimental [α]²⁵D values with literature (e.g., (−)-diplodialide C: [α]²⁵D −12.1° vs. natural isolates ).

Q. How do macrocyclization strategies impact the efficiency of Diplodialide A synthesis?

Data Contradiction & Validation

Q. How should researchers address inconsistencies in stereochemical assignments of Diplodialide A derivatives?

- Degradation Studies : Ishida and Wada resolved C-9 configuration by ozonolysis of diplodialide B acetate, yielding (−)-hexane-1,5-diol for comparison .

- X-ray Crystallography : Preferred for unambiguous assignment but requires crystalline intermediates.

- Computational Modeling : Compare experimental vs. calculated NMR chemical shifts (e.g., DFT-based predictions) .

Q. What protocols ensure reproducibility in Diplodialide A total synthesis?

- Detailed Experimental Descriptions : Include catalyst batches, solvent drying methods, and reaction monitoring intervals (e.g., TLC every 30 minutes) .

- Deposition of Raw Data : Share NMR spectra, chromatograms, and HRMS traces in supplementary materials .

- Independent Replication : Collaborate with external labs to validate key steps (e.g., macrocyclization) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.